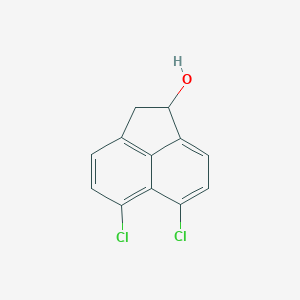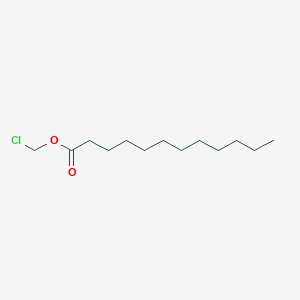
Chloromethyl dodecanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to chloromethyl dodecanoate often involves complex chemical reactions. For instance, the synthesis of a novel heterocyclic system, 1-chloromethyl-2,9,10-trioxa-6-aza-silatricyclo-[4,3,3,01,6]dodecane, showcases the intricate steps and conditions necessary for creating complex molecules with chloromethyl groups (Ķemme et al., 1976). These methodologies highlight the diverse strategies employed in the synthesis of chlorinated organic compounds.
Molecular Structure Analysis
Understanding the molecular structure of chloromethyl dodecanoate and related compounds involves detailed X-ray crystallography and molecular modeling studies. Such studies reveal the geometry, molecular packing, and interatomic distances within these molecules, providing insights into their structural properties and potential reactivity patterns (Ķemme et al., 1976).
Chemical Reactions and Properties
Chloromethyl dodecanoate's reactivity can be inferred from related compounds, which undergo various chemical reactions, including chlorination and interactions with sulfur. Such reactions demonstrate the compound's versatility and potential for forming a wide range of derivatives, highlighting its importance in synthetic chemistry and materials science (Balema et al., 1998; Saleh et al., 2016).
Physical Properties Analysis
The physical properties of chloromethyl dodecanoate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. These properties are typically studied through experimental methods, including differential scanning calorimetry and scanning electron microscopy, to understand the material's behavior under different conditions (Trigui et al., 2014; Wang et al., 2010).
Chemical Properties Analysis
The chemical properties of chloromethyl dodecanoate, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. Studies on similar compounds provide insights into these properties, informing the development of new synthetic routes and applications (Balema et al., 1998; Saleh et al., 2016).
Wissenschaftliche Forschungsanwendungen
Thermal Energy Storage : Dodecanoic acid is explored for latent heat energy storage in solar thermal applications due to its melting transition properties (Desgrosseilliers et al., 2013).
Environmental Science : The study of microemulsification of chlorocarbons, including dodecanoic acid, addresses the contamination of aquifers, indicating its role in environmental remediation processes (Baran et al., 1996).
Material Science : The synthesis of hydrophobic calcium carbonate using dodecanoic acid demonstrates its utility in producing materials with specific properties, like water repellency (Wang et al., 2010).
Agricultural Science : The effect of dodecanoic acid on reducing the colonization of sugar beet by aphids and its impact on virus transmission efficiency in agriculture is a significant area of research (Herrbach, 1987).
Chemical Synthesis : The synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, involving dodecanoic acid, highlights its role in the development of surfactants with excellent surface activity (Qun, 2008).
Corrosion Science : Dodecanoic acid's role in inhibiting the adhesion of iron-oxidizing bacteria on carbon steel in CO2-containing environments illustrates its importance in industrial applications (Liu et al., 2016).
Safety And Hazards
CMD is classified as a skin corrosive substance (Sub-category 1B) and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Chronic Category 4) . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
chloromethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYWCWXAASER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337603 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl dodecanoate | |
CAS RN |
61413-67-0 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanoic acid chloromethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
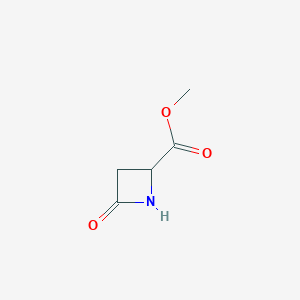
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
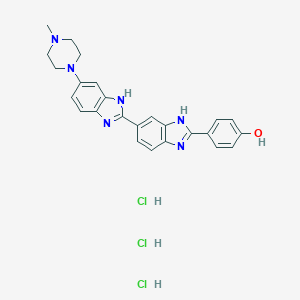
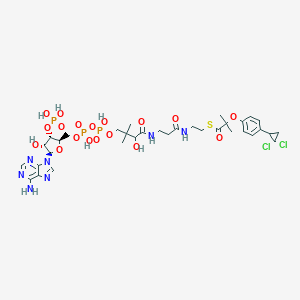
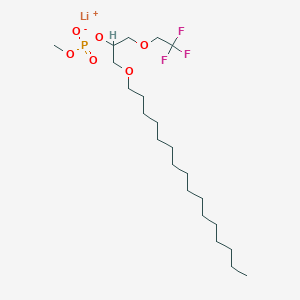
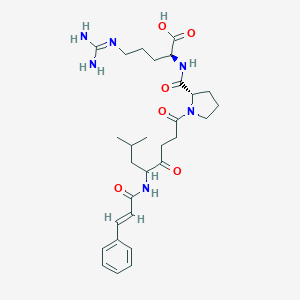
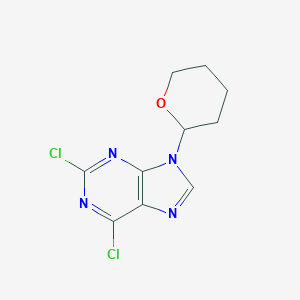
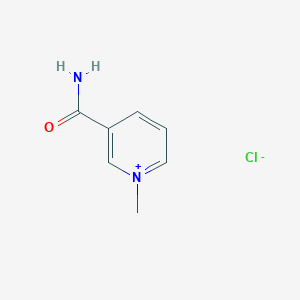
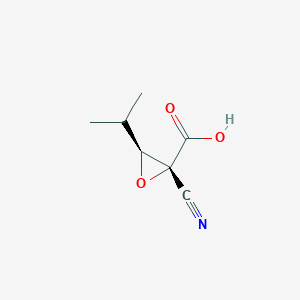
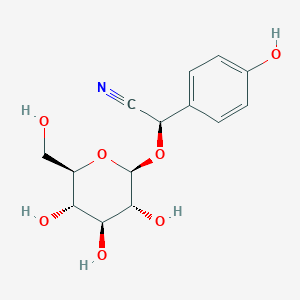
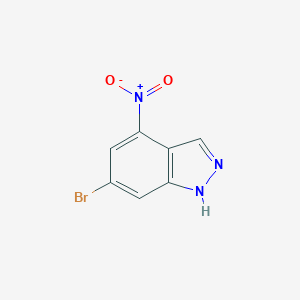
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)
